2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2/c1-14-2-4-16(5-3-14)21-24-20(30-26-21)13-27-10-11-28-19(22(27)29)12-18(25-28)15-6-8-17(23)9-7-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAQIBHUFXLGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 356.42 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core modified with a fluorophenyl group and an oxadiazol moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN4O |
| Molecular Weight | 356.42 g/mol |
| InChI Key | GSKAXYFLMOSXQS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazin have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: A study demonstrated that a related pyrazolo compound exhibited an IC50 value of 0.52 μM against COX-II protein, indicating potent anti-inflammatory and potential anticancer activity through the modulation of inflammatory pathways .
Anti-inflammatory Activity
The compound's structural features suggest that it may act as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vitro assays have shown that derivatives with similar structures can inhibit COX-I and COX-II with varying degrees of potency.
Table 2: COX Inhibition Potency of Related Compounds
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
This data indicates that modifications to the pyrazolo structure can enhance selectivity towards COX-II while reducing ulcerogenic effects commonly associated with traditional NSAIDs.
Antioxidant Activity
Antioxidant assays reveal that compounds based on the pyrazolo framework demonstrate significant radical scavenging activity. The presence of electron-donating groups enhances their ability to neutralize free radicals.
Case Study: In a comparative study, several derivatives were tested against DPPH radicals, showing superior antioxidant activities compared to standard antioxidants like ascorbic acid .
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of COX Enzymes: By blocking COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells via mitochondrial dysfunction and caspase activation.
- Radical Scavenging: The structural components allow for effective interaction with reactive oxygen species (ROS), mitigating oxidative stress.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- Steric Influence : The para-methyl group on the oxadiazole (target compound) may confer better steric compatibility with target proteins compared to meta-methyl derivatives .
- Linker Flexibility : Compounds with phenethyl linkers (Table 1, Row 4) exhibit reduced rigidity compared to oxadiazole-containing analogues, which may impact pharmacokinetics .
Analogues with Heterocyclic Variations
Table 2: Pyrazolo[1,5-a]Pyrimidines and Related Scaffolds
Key Observations :
- Biological Activity: Pyrazolo[1,5-a]pyrimidines (Table 2, Row 1) demonstrate antitrypanosomal activity, suggesting the target compound’s oxadiazole-pyrazinone core may also be explored for similar applications .
- Substituent Impact : The trifluoromethyl group in pyrazolo[1,5-a]pyrimidines enhances metabolic resistance, a feature absent in the target compound .
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines
The pyrazolo[1,5-a]pyrazin-4-one scaffold is constructed through a regioselective cyclocondensation reaction. For example, Huang et al. demonstrated that treating α,β-ethylenic ketones 37 with substituted hydrazines in dimethylformamide (DMF) yields pyrazoline intermediates 38 , which undergo oxidation to form the aromatic pyrazole system 40 (66–88% yield). Adapting this method, the 4-fluorophenyl group can be introduced at the 2-position by selecting 4-fluorophenylhydrazine as the nucleophile.
Microwave-Assisted Pyrazoline Aromatization
Recent protocols leverage microwave irradiation to accelerate pyrazoline-to-pyrazole oxidation. Guojing et al. reported a one-pot method where chalcones react with arylhydrazines under microwave conditions (100–120°C, 20–30 min) to directly afford 1,3,5-triarylpyrazoles in 82% yield, bypassing isolation of pyrazoline intermediates. This approach reduces reaction time from hours to minutes and minimizes side products.
Preparation of the 3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-ylmethyl Side Chain
Cyclization of Amidoximes
The 1,2,4-oxadiazole ring is synthesized via cyclodehydration of amidoximes. Bhat et al. developed a two-step sequence where β-arylchalcones 33 are epoxidized with hydrogen peroxide to form epoxides 34 , followed by treatment with hydroxylamine to generate amidoximes. Subsequent heating in acetic anhydride induces cyclization to 3,5-diaryl-1,2,4-oxadiazoles 36 (70–85% yield). For the target compound, 4-methylbenzaldehyde serves as the aryl precursor.
Greener Oxadiazole Synthesis Using Phosphorus Oxychloride
A scalable method involves refluxing aromatic carboxylic acids 1a–d with hydrazides 2a–b in phosphorus oxychloride (POCl₃), yielding 1,3,4-oxadiazoles 3a–e in 59–70% yield. This protocol avoids toxic solvents and aligns with green chemistry principles.
Coupling Strategies for Molecular Assembly
Alkylation of the Pyrazolo[1,5-a]Pyrazin-4-One Core
The oxadiazolemethyl side chain is introduced via nucleophilic substitution. Katritzky et al. achieved similar conjugations by treating pyrazoles 49 with benzotriazolylenones 48 under basic conditions, yielding tetrasubstituted pyrazoles 50 (50–94% yield). For the target molecule, 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole reacts with the deprotonated pyrazolo[1,5-a]pyrazin-4-one in the presence of LDA (lithium diisopropylamide) to form the methylene bridge.
Optimization and Catalytic Enhancements
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates for cyclocondensation steps, while ethanol or methanol is preferred for oxadiazole cyclization. Microwave synthesis reduces pyrazoline aromatization time from 5 hours to 10 minutes, improving yields by 15–20%.
Catalytic Reusability
Copper triflate and imidazolium ionic liquids ([bmim]PF₆) enable catalyst recycling up to four times without significant activity loss, as shown in pyrazole syntheses.
Comparative Analysis of Synthetic Routes
The table below contrasts conventional and microwave-assisted methods for key steps:
Q & A
Q. What advanced crystallographic methods elucidate polymorphic forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
